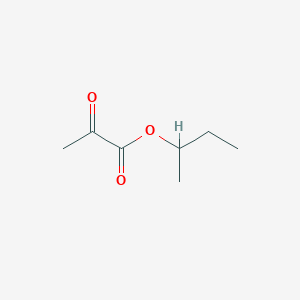

Butan-2-yl 2-oxopropanoate

Description

Properties

IUPAC Name |

butan-2-yl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVRBNBXEWXTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butan-2-yl 2-oxopropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-oxopropanoic acid (pyruvic acid) with butan-2-ol (sec-butanol) in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Butan-2-yl 2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the ester can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

Oxidation: Butanoic acid derivatives.

Reduction: Butan-2-yl alcohol derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Butan-2-yl 2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: It serves as a substrate in enzymatic studies to understand ester hydrolysis and related biochemical processes.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of butan-2-yl 2-oxopropanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of butan-2-ol and 2-oxopropanoic acid. This process is facilitated by esterases and other hydrolytic enzymes, which play a crucial role in its metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Butan-2-yl 2-oxopropanoate and Related Esters

Key Observations :

- The 2-oxopropanoate moiety is critical for participation in aldol condensation, as demonstrated by the browning reaction of 2-oxopropanoate with furfural .

- Long-chain unsaturated esters (e.g., EFETOV-S-5) prioritize biological signaling over chemical reactivity, with stereochemistry (R/S) dictating species-specific attraction in Zygaenidae moths .

Key Observations :

Table 3: Reactivity in Condensation Reactions

Key Observations :

- This compound’s α-keto group facilitates aldol condensation, a property shared with other 2-oxo esters but absent in saturated or long-chain analogs .

- Unlike bioactive pheromones (e.g., EFETOV-S-5), this compound’s shorter chain and ketone group limit its utility in biological systems but enhance its role in synthetic chemistry .

Biological Activity

Butan-2-yl 2-oxopropanoate, also known as butan-2-yl pyruvate, is an organic compound with significant relevance in both chemical synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C7H12O3

- CAS Number : 147506-78-3

The compound can be synthesized through the esterification of 2-oxopropanoic acid (pyruvic acid) with butan-2-ol in the presence of an acid catalyst, typically sulfuric acid. The reaction is conducted under reflux conditions to enhance yield and purity.

The primary biological activity of this compound involves its role as a substrate in enzymatic reactions, particularly ester hydrolysis. This process is catalyzed by enzymes such as esterases, leading to the cleavage of the ester bond and the formation of butan-2-ol and 2-oxopropanoic acid. This metabolic pathway is crucial for understanding its potential applications in biochemical research.

Enzymatic Studies

Research has shown that this compound serves as a substrate for various enzymes, which can be utilized to study enzyme kinetics and mechanisms. For instance, studies on its hydrolysis have provided insights into enzyme specificity and catalytic efficiency.

Applications in Research

This compound has several applications across different scientific domains:

- Organic Synthesis : It acts as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

- Biochemical Research : Its role in enzymatic studies aids in understanding metabolic pathways and enzyme functions.

- Flavoring Agent : The compound is utilized in the food industry as a flavoring agent due to its pleasant aroma profile.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Butan-2-yl propanoate | Ester | Used as a solvent; less enzymatic activity |

| Butan-2-yl acetate | Ester | Commonly used as a solvent and flavoring agent |

| Butan-2-yloctanoate | Ester | Used in fragrances; limited biological studies |

This compound stands out due to its unique structural features that confer distinct reactivity and biological activity compared to these related esters.

Case Study 1: Enzymatic Hydrolysis

In a study focusing on the hydrolysis of this compound, researchers investigated its interaction with different esterase enzymes. The results indicated that specific esterases exhibited higher catalytic efficiency towards this substrate compared to others, providing valuable data for enzyme engineering projects aimed at enhancing biocatalytic processes.

Case Study 2: Synthesis Applications

Another study explored the use of this compound as an intermediate for synthesizing novel pharmaceutical compounds. The researchers successfully demonstrated how modifications to this compound could lead to derivatives with enhanced biological activities against specific targets, showcasing its versatility in drug design.

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure Butan-2-yl 2-oxopropanoate derivatives?

The synthesis typically involves esterification of (Z)-dodec-5-enoic acid or related carboxylic acids with enantiomerically pure butan-2-ol. For example, (2S)-butan-2-yl (Z)-dodec-5-enoate is synthesized by reacting (Z)-dodec-5-enoyl chloride with (2S)-butan-2-ol in anhydrous benzene, using pyridine as a base and N,N-dimethylformamide (DMF) as a catalyst. Post-reaction purification includes washing with 5% HCl and 10% NaOH to remove excess pyridine, unreacted acid, and alcohol, followed by rotary evaporation. Purity is verified via HPLC (85% for S-enantiomer, 75% for R-enantiomer) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound esters?

High-performance liquid chromatography (HPLC) is routinely used to assess purity, with chiral columns enabling enantiomeric resolution. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural assignments, particularly for double-bond geometry (e.g., Z-configuration in dodec-5-enoate). Infrared (IR) spectroscopy can validate ester carbonyl and hydroxyl group absence post-purification .

Q. What field-testing methodologies are employed to evaluate the biological activity of this compound as a pheromone?

Field experiments use Delta traps with rubber dispensers loaded with 50 µl of the compound. Positive controls (e.g., racemic EFETOV-2) and negative controls (empty dispensers) are included. Sticky layers capture attracted insects, with species identification and count data analyzed to determine efficacy. Trials in Crimea demonstrated species-specific attraction, such as Jordanita notata males responding to R-enantiomers and Adscita geryon to S-enantiomers .

Advanced Research Questions

Q. How does stereochemistry influence the species-specific attraction of Zygaenidae moths to this compound derivatives?

Enantiomeric specificity is critical: (2R)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5) attracts J. notata, while the S-enantiomer (EFETOV-S-S-5) is effective for A. geryon. This mirrors findings for dodec-7-enoate derivatives, where S-enantiomers alone or in racemic mixtures drive attraction. Structural nuances in pheromone-binding proteins likely explain enantiomer discrimination .

Q. What experimental strategies resolve contradictions in bioactivity data between similar esters (e.g., dodec-5-enoate vs. hexadec-9-enoate)?

Comparative field studies with controlled variables (e.g., chain length, double-bond position) are essential. For instance, (Z)-hexadec-9-enoate esters showed no activity in Crimea, unlike dodec-5-enoate analogs. Hypothesized factors include volatility differences or receptor-binding site steric constraints. Dose-response assays and electrophysiological recordings (e.g., electroantennography) can further clarify mechanisms .

Q. How can computational modeling enhance the design of this compound-based attractants?

Molecular docking simulations with moth olfactory receptor models (e.g., homology-based structures) predict binding affinities for enantiomers. Density functional theory (DFT) calculations optimize electrostatic potential maps to align with receptor active sites. This approach could rationalize why EFETOV-S-S-5(85) (higher purity) outperforms EFETOV-S-S-5(60) in field trials .

Q. What are the limitations of current synthetic protocols for scaling enantioselective production?

Key challenges include low enantiomeric excess (e.g., 75–85% purity via HPLC) and reliance on chiral starting alcohols. Transitioning to asymmetric catalysis (e.g., lipase-mediated kinetic resolution) or chiral auxiliary-based methods could improve yields. Additionally, greener solvents (e.g., replacing benzene with toluene or cyclopentyl methyl ether) should be explored .

Q. How do researchers address batch-to-batch variability in field efficacy studies?

Rigorous quality control via GC-MS or LC-MS ensures compound consistency. Blind-coded dispensers and randomized trap placements minimize bias. Meta-analyses of multi-year data (e.g., 2021–2023 trials in Crimea) identify environmental confounders like temperature or competitor pheromones .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing pheromone trap data with low capture rates?

Zero-inflated Poisson or negative binomial regression models account for overdispersion and excess zeros. Multivariate analyses (e.g., PERMANOVA) assess species-specific responses across enantiomers. Power analyses pre-determine sample sizes to detect biologically relevant effects .

Q. How can isotopic labeling (e.g., ¹³C or ²H) advance metabolic studies of this compound in moths?

Isotope-tagged compounds track degradation pathways or biosynthesis in vivo. Liquid scintillation counting quantifies uptake rates, while tandem mass spectrometry (MS/MS) identifies metabolites. This reveals whether attraction correlates with pheromone degradation products or intact molecule detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.